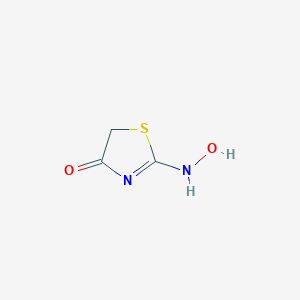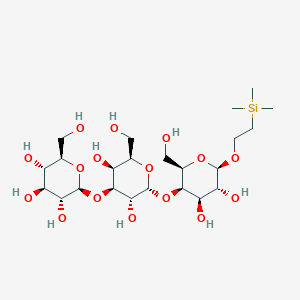
2-(hydroxyamino)-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(hydroxyamino)-1,3-thiazol-4-one is a heterocyclic compound that has received significant attention in the scientific community due to its diverse range of applications. This compound is also known as HATU, a widely used reagent in peptide synthesis. HATU has a unique chemical structure that allows it to facilitate various chemical reactions, making it a valuable tool in scientific research.
Mecanismo De Acción
HATU works by activating carboxylic acids, making them more reactive towards nucleophiles. This activation occurs through the formation of an O-acylisourea intermediate, which then reacts with the amine to form an amide bond. HATU is highly effective in this process due to its ability to form stable intermediates and its low propensity for side reactions.
Biochemical and Physiological Effects
HATU itself does not have any significant biochemical or physiological effects. However, the compounds synthesized using HATU have been shown to have a range of biological activities. For example, HATU has been used to synthesize peptides with antimicrobial properties and peptides that can inhibit cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using HATU in lab experiments include its high reactivity, low propensity for side reactions, and cost-effectiveness. However, HATU can be unstable in some solvents and can react with water, which can limit its use in certain experiments. Additionally, HATU can be toxic in high concentrations, and proper precautions should be taken when handling this reagent.
Direcciones Futuras
There are many potential future directions for the use of HATU in scientific research. One area of interest is the synthesis of peptide-based drugs for the treatment of various diseases. HATU could also be used in the synthesis of new materials with unique properties, such as hydrogels and polymers. Additionally, HATU could be used in the synthesis of new imaging agents for use in medical diagnostics.
Conclusion
In conclusion, 2-(hydroxyamino)-1,3-thiazol-4-one, or HATU, is a valuable reagent in scientific research due to its ability to activate carboxylic acids and form amide bonds. HATU has a range of applications, including peptide synthesis and the synthesis of biologically active molecules. While HATU has some limitations, its advantages make it a popular choice for researchers. There are many potential future directions for the use of HATU in scientific research, and its unique chemical structure makes it an exciting area of study.
Métodos De Síntesis
HATU is typically synthesized by reacting thionyl chloride with N-hydroxybenzotriazole (HOBt) in the presence of triethylamine. The resulting intermediate is then reacted with thioamide to form HATU. The synthesis of HATU is relatively simple and cost-effective, making it an attractive option for researchers.
Aplicaciones Científicas De Investigación
HATU has become a popular reagent in peptide synthesis due to its ability to activate carboxylic acids and form amide bonds. This reagent has proven to be more effective than traditional coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). HATU has also been used in the synthesis of other biologically active molecules, such as nucleoside analogs and peptidomimetics.
Propiedades
Nombre del producto |
2-(hydroxyamino)-1,3-thiazol-4-one |
|---|---|
Fórmula molecular |
C3H4N2O2S |
Peso molecular |
132.14 g/mol |
Nombre IUPAC |
2-(hydroxyamino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C3H4N2O2S/c6-2-1-8-3(4-2)5-7/h7H,1H2,(H,4,5,6) |
Clave InChI |
KDNSSLVGLQDCLK-UHFFFAOYSA-N |
SMILES isomérico |
C1C(=O)N=C(S1)NO |
SMILES |
C1C(=O)N=C(S1)NO |
SMILES canónico |
C1C(=O)N=C(S1)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)






![10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione](/img/structure/B233031.png)

![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B233066.png)

![fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid](/img/structure/B233100.png)
![1-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione;2-phenyl-3H-benzimidazole-5-sulfonic acid;(3Z)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B233103.png)
